molecular formula C14H18N2O B4933250 1-[3-(2,3-dimethylphenoxy)propyl]imidazole

1-[3-(2,3-dimethylphenoxy)propyl]imidazole

Cat. No.: B4933250
M. Wt: 230.31 g/mol
InChI Key: QSMZJLQATWXEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,3-dimethylphenoxy)propyl]imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-dimethylphenoxy)propyl]imidazole typically involves the reaction of 2,3-dimethylphenol with 3-chloropropylimidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-dimethylphenoxy)propyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

1-[3-(2,3-dimethylphenoxy)propyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2,3-dimethylphenoxy)propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2,4-dimethylphenoxy)propyl]imidazole
  • 1-[3-(2,5-dimethylphenoxy)propyl]imidazole
  • 1-[3-(2,6-dimethylphenoxy)propyl]imidazole

Uniqueness

1-[3-(2,3-dimethylphenoxy)propyl]imidazole is unique due to its specific substitution pattern on the phenoxy group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-12-5-3-6-14(13(12)2)17-10-4-8-16-9-7-15-11-16/h3,5-7,9,11H,4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMZJLQATWXEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.